molecular formula C28H40Cl2N2O2 B12803244 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride CAS No. 28143-75-1

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride

Cat. No.: B12803244
CAS No.: 28143-75-1
M. Wt: 507.5 g/mol
InChI Key: CXNDUTSUJZVOIT-UHFFFAOYSA-N
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Description

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride is a complex organic compound with a unique structure that includes a piperidinol core, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidinol core. This can be achieved through the reduction of the corresponding piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the benzoate ester through esterification with benzoic acid. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the reduction and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The piperidinol core can be oxidized to form the corresponding piperidone.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include the corresponding piperidone, cyclohexyl derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinol core may interact with enzyme active sites, while the phenyl group can engage in π-π interactions with aromatic residues. The benzoate ester may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-4-piperidinol: Shares the piperidinol core and phenyl group but lacks the benzoate ester and additional substituents.

    4-Hydroxy-4-phenylpiperidine: Similar structure but with a hydroxyl group instead of the benzoate ester.

    4-Phenylpiperidin-4-ol: Another related compound with a similar core structure.

Uniqueness

4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride is unique due to its combination of a piperidinol core, phenyl group, and benzoate ester, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

CAS No.

28143-75-1

Molecular Formula

C28H40Cl2N2O2

Molecular Weight

507.5 g/mol

IUPAC Name

[5-(azepan-1-ylmethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] benzoate;dihydrochloride

InChI

InChI=1S/C28H38N2O2.2ClH/c1-23-20-28(25-16-10-7-11-17-25,32-26(31)24-14-8-6-9-15-24)27(2,21-29(23)3)22-30-18-12-4-5-13-19-30;;/h6-11,14-17,23H,4-5,12-13,18-22H2,1-3H3;2*1H

InChI Key

CXNDUTSUJZVOIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)(C)CN2CCCCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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